molecular formula C11H15N3O6S B12101880 5-(2-Amino-2-oxoethyl)-2-thiouridine

5-(2-Amino-2-oxoethyl)-2-thiouridine

Cat. No.: B12101880
M. Wt: 317.32 g/mol
InChI Key: WROUMNXIYYXVJC-UHFFFAOYSA-N
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Description

    5-(2-Amino-2-oxoethyl)-2-thiouridine: is an organic compound with the chemical formula CHNOS. It belongs to the class of modified nucleosides found in transfer RNA (tRNA).

  • Specifically, it occurs naturally in tRNA and plays a crucial role in protein synthesis by participating in the decoding process during translation.
  • The compound’s structure consists of a uridine base (a pyrimidine nucleoside) linked to a thiouracil moiety via a 2-amino-2-oxoethyl side chain.
  • Preparation Methods

      Synthetic Routes: The synthesis of 5-(2-Amino-2-oxoethyl)-2-thiouridine involves several steps. One common approach is as follows

      Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary route for obtaining this compound.

  • Chemical Reactions Analysis

      Reactions: 5-(2-Amino-2-oxoethyl)-2-thiouridine can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

      Major Products: The products formed depend on the specific reaction and the position of modification.

  • Scientific Research Applications

      Biology: In tRNA, this modified nucleoside contributes to accurate codon recognition during translation.

      Medicine: Investigating its role in protein synthesis may lead to therapeutic insights.

      Industry: Its use in nucleotide analogs and RNA-based technologies is of interest.

  • Mechanism of Action

      Decoding Accuracy: Within tRNA, 5-(2-Amino-2-oxoethyl)-2-thiouridine enhances the fidelity of codon-anticodon interactions. It helps prevent misreading of mRNA during translation.

      Molecular Targets and Pathways: The compound interacts with ribosomal machinery and ensures precise amino acid incorporation.

  • Comparison with Similar Compounds

      Uniqueness: 5-(2-Amino-2-oxoethyl)-2-thiouridine’s specific role in decoding sets it apart.

      Similar Compounds: Other modified nucleosides in tRNA include pseudouridine, 5-methylcytidine, and 2-thiouridine.

    Properties

    Molecular Formula

    C11H15N3O6S

    Molecular Weight

    317.32 g/mol

    IUPAC Name

    1-[3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidine-5-carboxamide

    InChI

    InChI=1S/C11H15N3O6S/c1-19-3-5-6(15)7(16)10(20-5)14-2-4(8(12)17)9(18)13-11(14)21/h2,5-7,10,15-16H,3H2,1H3,(H2,12,17)(H,13,18,21)

    InChI Key

    WROUMNXIYYXVJC-UHFFFAOYSA-N

    Canonical SMILES

    COCC1C(C(C(O1)N2C=C(C(=O)NC2=S)C(=O)N)O)O

    Origin of Product

    United States

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